BENGHE Foundational & Exploratory

Check Availability & Pricing

(1-oxophthalazin-2(1H)-yl)acetic acid chemical
properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(1-oxophthalazin-2(1H)-yl)acetic
Compound Name: d
aci

cat. No.: B1581258

An In-Depth Technical Guide to (1-oxophthalazin-2(1H)-yl)acetic acid: Properties, Synthesis,
and Applications in Drug Discovery

Abstract

(1-oxophthalazin-2(1H)-yl)acetic acid is a pivotal heterocyclic compound featuring the
phthalazinone scaffold, a structure of significant interest in medicinal chemistry. Its unique
arrangement, combining a rigid, planar fused-ring system with a reactive carboxylic acid
handle, establishes it as a versatile building block for the synthesis of complex molecular
architectures. This guide provides a comprehensive technical overview of its chemical
structure, physicochemical properties, validated synthetic protocols, and its role as a key
intermediate in the development of targeted therapeutics, particularly in oncology. We will
explore the rationale behind its synthetic pathways and its derivatization into pharmacologically
active agents, offering field-proven insights for researchers in drug development.

The Phthalazinone Scaffold: A Privileged Structure
in Medicinal Chemistry

The phthalazinone core is recognized as a "privileged scaffold” in drug discovery, meaning it is
a molecular framework capable of binding to multiple, diverse biological targets. Derivatives of
this fused azaheterocycle have demonstrated a wide spectrum of pharmacological activities,
including anticancer, anti-inflammatory, antihypertensive, and antimicrobial effects.[1] The
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structural rigidity of the bicyclic system provides a defined orientation for appended functional
groups, facilitating specific interactions with enzyme active sites and receptors.

(1-oxophthalazin-2(1H)-yl)acetic acid (CAS 90689-39-7) embodies this principle. It serves
not as an end-product therapeutic itself, but as a crucial starting material or intermediate.[2]
The nitrogen atom at the 2-position of the phthalazinone ring is readily alkylated, and the
attached acetic acid moiety provides a synthetically accessible point for modification, most
commonly through amide bond formation. This allows for the systematic exploration of
chemical space and the development of structure-activity relationships (SAR) in drug design
programs.

Molecular Profile and Physicochemical Properties
Structural Elucidation

The formal IUPAC name for this compound is 2-(1-oxo-1,2-dihydrophthalazin-2-yl)acetic acid.
[3] Its structure consists of a benzene ring fused to a pyridazinone ring, forming the
phthalazinone core. The key functional groups that dictate its chemical behavior are:

o A Lactam Moiety: The cyclic amide within the pyridazinone ring is stable and contributes to
the planarity of the core.

e An N-Substituted Acetic Acid: The carboxylic acid group (-COOH) is a critical feature. It is a
hydrogen bond donor and acceptor, influencing solubility in polar solvents. More importantly,
it is the primary reactive site for derivatization, enabling the coupling of amino acids,
peptides, or other pharmacophores.[2]

Physicochemical Data

A summary of the key computed and experimental properties of (1-oxophthalazin-2(1H)-
yl)acetic acid is presented below. These parameters are essential for predicting its behavior in
both chemical reactions and biological systems.
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Property Value Source
CAS Number 90689-39-7 [4][5]
Molecular Formula C10HsN203 [3114]
Molecular Weight 204.18 g/mol [31[4]
Monoisotopic Mass 204.0535 Da [31[6]
XLogP3 0.2 [3]
Hydrogen Bond Donor Count 1 [3]
Hydrogen Bond Acceptor

C);untg p N 13
Rotatable Bond Count 2 [3]

Synthesis and Derivatization Strategies
Core Synthesis Pathway: N-Alkylation

The most direct and widely adopted method for synthesizing (1-oxophthalazin-2(1H)-yl)acetic
acid is the N-alkylation of the parent heterocycle, 2H-phthalazin-1-one, with a halo-acetic acid
ester, followed by saponification.

Causality Behind Experimental Choices:

o Starting Material: 2H-phthalazin-1-one is commercially available and provides the core
scaffold.

e Reagent: Ethyl chloroacetate is a common and effective electrophile. The ester form is used
to prevent the free carboxylic acid from interfering with the base-mediated reaction.

e Base: A mild, non-nucleophilic base such as potassium carbonate (K2COs) is employed. Its
function is to deprotonate the nitrogen atom of the phthalazinone's lactam group, generating
a nucleophilic anion that readily attacks the electrophilic carbon of ethyl chloroacetate.
Anhydrous conditions are preferred to prevent premature hydrolysis of the ester.
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» Solvent: A polar aprotic solvent like acetone or dimethylformamide (DMF) is ideal as it can
dissolve the reactants and facilitate the SN2 reaction without interfering.

» Final Step: Hydrolysis of the resulting ethyl ester intermediate to the desired carboxylic acid
is typically achieved under basic conditions (e.g., with NaOH or KOH) followed by acidic
workup to protonate the carboxylate salt.

Workflow Visualization: Synthesis of (1-oxophthalazin-
2(1H)-yl)acetic acid
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Step 2: Saponification
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Caption: Synthetic workflow for (1-oxophthalazin-2(1H)-yl)acetic acid.

Experimental Protocol: Synthesis from 2H-Phthalazin-1-
one

This protocol describes a representative procedure for lab-scale synthesis.

Materials:
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e 2H-Phthalazin-1-one

o Ethyl chloroacetate

e Anhydrous Potassium Carbonate (K2CO3)
o Acetone (anhydrous)

e Sodium Hydroxide (NaOH)

e Hydrochloric Acid (HCI)

o Ethyl Acetate

e Brine

Procedure:

e N-Alkylation:

o To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2H-
phthalazin-1-one (1.0 eq).

o Add anhydrous potassium carbonate (1.5 eq) and anhydrous acetone to create a slurry.
o Add ethyl chloroacetate (1.2 eq) dropwise to the stirring mixture at room temperature.

o Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring progress by Thin
Layer Chromatography (TLC).

o After completion, cool the mixture to room temperature and filter to remove the inorganic
salts.

o Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl
ester intermediate. This intermediate can be purified by recrystallization or column
chromatography if necessary.

o Saponification (Hydrolysis):
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o Dissolve the crude ethyl (1-oxophthalazin-2(1H)-yl)acetate in a mixture of ethanol and 1M
agueous NaOH solution.

o Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete
(monitored by TLC).

o Remove the ethanol under reduced pressure.

o Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow
addition of 2M HCI.

o A precipitate of the desired (1-oxophthalazin-2(1H)-yl)acetic acid will form.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum
to yield the final product.

Self-Validation: The integrity of the final product must be confirmed through standard analytical
techniques such as *H NMR, 3C NMR, and Mass Spectrometry to verify its structure and purity.
The melting point should also be determined and compared to literature values.

Applications in Drug Discovery

The primary value of (1-oxophthalazin-2(1H)-yl)acetic acid lies in its role as a versatile
scaffold for constructing libraries of drug candidates. The carboxylic acid is an ideal anchor
point for coupling reactions.

Case Study: Synthesis of Peptide Conjugates for
Anticancer Screening

A key application is the synthesis of conjugates with amino acids and peptides.[2] These
modifications can enhance cell permeability, introduce new binding interactions, or target
specific biological pathways. For instance, coupling with L-amino acid derivatives has been
explored to generate novel antitumor agents.

Coupling Chemistry Rationale:
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 Activation of Carboxylic Acid: The carboxylic acid is first activated to make it more
susceptible to nucleophilic attack by the amine group of an amino acid. Common coupling
reagents include N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-
dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 1-
Hydroxybenzotriazole (HOBL) to improve efficiency and suppress side reactions.

« Amide Bond Formation: The activated acid readily reacts with the free amine of an amino
acid methyl ester (or other protected amino acid) to form a stable amide bond.

Workflow Visualization: Amide Coupling with an Amino
Acid
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Caption: Derivatization workflow for creating potential anticancer agents.

Biological Activity of Derivatives

Derivatives built upon the (1-oxophthalazin-2(1H)-yl)acetic acid scaffold have shown
significant promise. For example, more complex phthalazinone structures are known to be
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potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair and
a validated target in cancer therapy.[7] Other derivatives have been synthesized and tested for
their ability to induce apoptosis in cancer cell lines, potentially through interactions with
pathways like the Epidermal Growth Factor Receptor (EGFR) signaling cascade.[8]

Conclusion

(1-oxophthalazin-2(1H)-yl)acetic acid is more than a simple chemical compound; it is a
strategic tool for medicinal chemists. Its robust and accessible synthesis, combined with a
chemically versatile carboxylic acid handle, makes it an invaluable starting point for the design
and development of novel therapeutics. The proven track record of the phthalazinone scaffold
in generating pharmacologically active molecules ensures that this compound will continue to
be relevant in the ongoing search for new drugs to combat a range of diseases, most notably
cancer. Future work will likely focus on its incorporation into more complex drug delivery
systems, antibody-drug conjugates, and PROTACS, further leveraging its utility as a stable and
reliable linker-scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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